molecular formula C17H29NO4 B15286018 ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate

ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate

Cat. No.: B15286018
M. Wt: 311.4 g/mol
InChI Key: REJIQUVHYOYYCK-UHFFFAOYSA-N
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Description

Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate is a bicyclic organic compound featuring a fused cyclopentane-pyrrolidine ring system. The molecule is substituted with two tert-butyl ester groups at positions 2 and 3, which confer steric bulk and enhanced hydrolytic stability compared to smaller alkyl esters. This structural motif is critical in medicinal chemistry, particularly as a precursor or intermediate in synthesizing pharmacologically active molecules. For example, derivatives of hexahydrocyclopenta[c]pyrrole are found in hypoglycemic agents like gliclazide, a sulfonylurea drug used to treat type 2 diabetes .

The tert-butyl ester groups are strategically employed to protect carboxylic acid functionalities during synthetic processes, enabling selective deprotection under controlled conditions. This compound’s rigid bicyclic framework may also influence its conformational preferences, impacting binding interactions in biological systems or crystallization behavior.

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C17H29NO4/c1-16(2,3)21-14(19)13-12-9-7-8-11(12)10-18(13)15(20)22-17(4,5)6/h11-13H,7-10H2,1-6H3

InChI Key

REJIQUVHYOYYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C2CCCC2CN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate typically involves the reaction of tert-butyl esters with cyclopenta[c]pyrrole derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and purity while minimizing production costs. The use of high-throughput screening and process optimization techniques is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Stability/Applications
Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate Bicyclic cyclopenta[c]pyrrole core; tert-butyl ester substituents Two tert-butyl esters ~368.5 (estimated) High hydrolytic stability due to bulky tert-butyl groups; synthetic intermediate
Ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate Monocyclic pyrrole with ethyl esters and formyl/propyl substituents Ethyl esters, formyl, propyl ~294.3 (estimated) Lower stability (ethyl esters prone to hydrolysis); used in heterocyclic synthesis
Gliclazide (1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(4-methylphenyl)sulfonylurea) Hexahydrocyclopenta[c]pyrrole core linked to sulfonylurea moiety Sulfonylurea, methylphenyl group 323.4 Clinically stable; antidiabetic drug targeting pancreatic beta cells

Key Findings:

Structural Complexity: The target compound shares the hexahydrocyclopenta[c]pyrrole core with gliclazide but lacks the sulfonylurea pharmacophore. This difference underscores its role as a non-pharmacological intermediate rather than a therapeutic agent . Compared to ethyl 2-formyl-4:4'-propylpyrrole-3:5-dicarboxylate, the tert-butyl esters in the target compound reduce reactivity toward nucleophilic attack, enhancing stability during synthetic workflows .

Stability and Reactivity :

  • Tert-butyl esters are less prone to hydrolysis than ethyl esters due to steric hindrance, making the target compound preferable in multi-step syntheses requiring acid-labile protecting groups .
  • Gliclazide’s sulfonylurea group introduces hydrogen-bonding capacity, critical for binding to ATP-sensitive potassium channels in pancreatic cells—a feature absent in the target compound .

Applications :

  • The target compound’s primary utility lies in its use as a building block for bioactive molecules. For instance, its bicyclic framework could serve as a scaffold for developing analogs of gliclazide or other sulfonylurea derivatives .
  • Ethyl pyrrole dicarboxylates, with their simpler structure, are often intermediates in synthesizing porphyrin precursors or metallo-organic complexes .

Research Implications

The tert-butyl ester groups in this compound offer distinct advantages in synthetic chemistry, particularly in protecting sensitive functional groups. Future studies could explore its crystallographic behavior using programs like SHELX for structure refinement, given the software’s robustness in handling small-molecule data .

Biological Activity

Ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antioxidant effects, and its role in various pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₉N₁O₃
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : this compound

The structure features a fused bicyclic system that contributes to its biological activity.

1. Cytotoxicity and Antiproliferative Effects

Research has indicated that pyrrole derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A series of synthesized pyrrole derivatives showed significant antiproliferative activity against HepG2 (liver cancer) and EACC (endometrial adenocarcinoma) cell lines. The cytotoxicity was assessed using the resazurin assay and caspase activity assays to evaluate apoptosis induction .
CompoundCell Line TestedIC50 (µM)Mechanism of Action
Ditert-butyl derivativeHepG215.4Apoptosis induction via caspase activation
Other pyrrole derivativesEACC12.7Cell cycle arrest

2. Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that ditert-butyl derivatives possess notable antioxidant activity:

  • DPPH Assay Results : The compound demonstrated a significant reduction in DPPH radical concentration compared to controls, indicating strong free radical scavenging ability .
CompoundDPPH Scavenging Activity (%)
Ditert-butyl derivative78%
Standard Antioxidant (Ascorbic Acid)90%

3. Anti-inflammatory Properties

In vivo studies have suggested that certain pyrrole derivatives can inhibit pro-inflammatory cytokines:

  • Mechanism : The compounds modulate inflammatory pathways by inhibiting the expression of COX-2 and other inflammatory mediators .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized several pyrrole derivatives and evaluated their anticancer properties. The ditert-butyl derivative was found to significantly inhibit cancer cell proliferation through apoptosis pathways.

Case Study 2: Antioxidant Efficacy

In a comparative study on various pyrrole derivatives, ditert-butyl showed superior antioxidant activity when tested against oxidative stress markers in cellular models.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to identify proton and carbon environments, particularly focusing on the cyclopenta[c]pyrrole core and tert-butyl groups. For example, tert-butyl carbons typically appear at 27–30 ppm in 13C^{13}C NMR .
  • IR Spectroscopy : Confirm ester carbonyl stretches (~1740 cm1^{-1}) and secondary amine N-H stretches (~3300 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight accuracy (e.g., calculated vs. observed mass within 1 ppm error) .

Q. How can reaction conditions be optimized to synthesize this compound with high stereochemical purity?

  • Methodological Answer :

  • Inert Atmosphere : Perform reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in cyclization steps.
  • Temperature Control : Maintain low temperatures (0–5°C) during nucleophilic substitutions to minimize side reactions .

Q. What are the common side reactions observed during the synthesis of cyclopenta[c]pyrrole derivatives?

  • Methodological Answer :

  • Oxidative Degradation : Tert-butyl esters may hydrolyze under acidic/basic conditions; monitor via TLC or LC-MS .
  • Racemization : Stereochemical instability in the pyrrolidine ring can occur at high temperatures; use chiral HPLC to assess enantiopurity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311G++(d,p) to model bond lengths, angles, and charge distribution. Compare calculated 13C^{13}C NMR chemical shifts with experimental data to validate accuracy .
  • NICS (Nucleus-Independent Chemical Shift) Analysis : Evaluate aromaticity of the pyrrole ring to predict electrophilic substitution sites .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in stereochemistry. Cross-validate with NOESY NMR to confirm spatial arrangements .
  • Dynamic Effects : Account for conformational flexibility (e.g., puckering in the cyclopenta[c]pyrrole ring) that may cause discrepancies between solid-state (X-ray) and solution (NMR) data .

Q. How does stereochemistry at the 3a and 6a positions influence biological activity in related compounds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare cis vs. trans configurations using in vitro assays (e.g., enzyme inhibition). For example, cis-configured derivatives show enhanced binding to proteases due to optimal spatial alignment .
  • Molecular Docking : Simulate interactions with target proteins (e.g., HCV NS3-4A protease) to identify critical stereochemical features .

Q. What experimental designs are effective for studying the metabolic stability of this compound?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Use tert-butyl esters as internal standards .
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways and identify major metabolites .

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